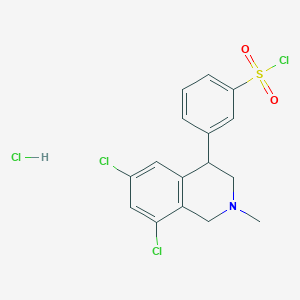
benzyl (3R)-tetrahydropyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R)-tetrahydropyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-tetrahydropyran-3-carboxylate typically involves the esterification of (3R)-tetrahydropyran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be employed to promote the esterification reaction under mild conditions, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzyl alkane derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3R)-tetrahydropyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of benzyl (3R)-tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions, facilitating its biological activity .
Comparison with Similar Compounds
Benzyl acetate: Similar in structure but with an acetate group instead of a tetrahydropyran ring.
Benzyl benzoate: Contains a benzoate group instead of a tetrahydropyran ring.
Benzyl alcohol: Lacks the carboxylate and tetrahydropyran functionalities.
Uniqueness: Benzyl (3R)-tetrahydropyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and specificity in various reactions and interactions, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl (3R)-oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
KJVDXMGNDGFNOF-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](COC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)





![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)





![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)

